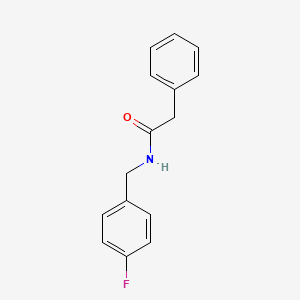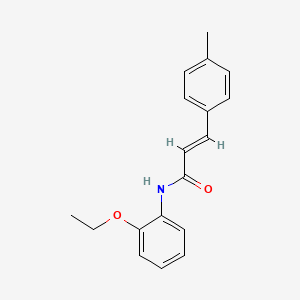
3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPTT and has a molecular formula of C17H16N4O2S.
Mechanism of Action
The exact mechanism of action of 3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been shown to exhibit antioxidant activity.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to exhibit antioxidant activity. In addition, this compound has been studied for its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole in lab experiments include its potent pharmacological activities and its ease of synthesis. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for research on 3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole. These include:
1. Further studies to determine the safety and efficacy of this compound as an anticancer agent.
2. Studies to investigate the potential of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Studies to investigate the potential of this compound as an analgesic and antipyretic agent for the treatment of pain and fever.
4. Studies to investigate the potential of this compound as an antioxidant agent for the prevention and treatment of oxidative stress-related diseases.
5. Studies to investigate the potential of this compound as a lead compound for the development of new drugs with improved pharmacological activities.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole is a chemical compound that has shown significant potential for various applications in the field of medicinal chemistry. This compound exhibits potent pharmacological activities and has been extensively studied for its potential as an anticancer agent, anti-inflammatory agent, analgesic and antipyretic agent, and antioxidant agent. However, further studies are needed to determine its safety and efficacy for these applications.
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole involves the reaction of 4-methoxyphenylhydrazine, methylthioacetone, and phenylacetic acid in the presence of a catalyst such as sodium ethoxide. The reaction takes place under reflux conditions and yields the desired compound in good yield.
Scientific Research Applications
3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential as an anticancer agent.
properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-15-10-8-14(9-11-15)17-19-18(24-2)21(20-17)16(22)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSOSHKXAMPMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)SC)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-2-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5707192.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide](/img/structure/B5707210.png)
![N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5707214.png)

![N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5707223.png)
![N,N-dimethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5707238.png)
![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5707244.png)


![N-{amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B5707264.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide](/img/structure/B5707273.png)


![2,2,2-trifluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5707295.png)